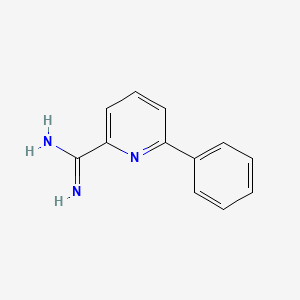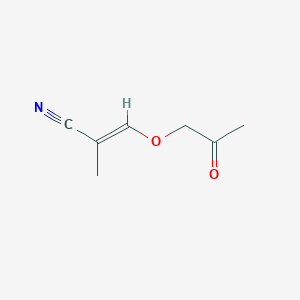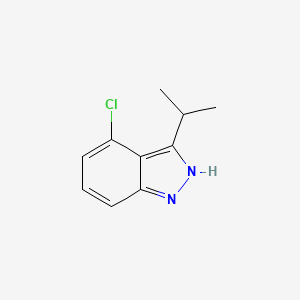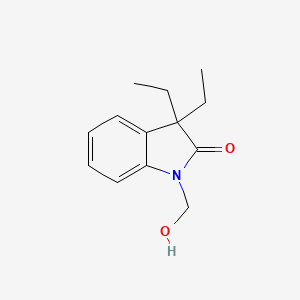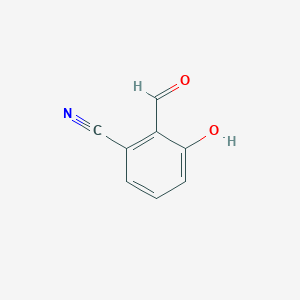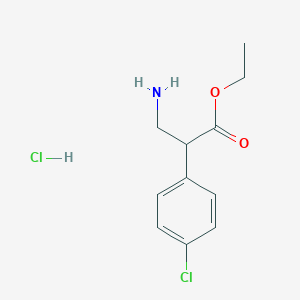
Ethyl3-amino-2-(4-chlorophenyl)propanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride typically involves the esterification of 4-chlorophenylalanine. The process begins with the protection of the amino group using a suitable protecting group, followed by the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The protecting group is then removed to yield the desired product.
Industrial Production Methods
In industrial settings, the production of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically heated to a specific temperature and maintained for a set period to achieve maximum yield. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C11H15Cl2NO2 |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
ethyl 3-amino-2-(4-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
Clave InChI |
NJFSODQGFLFWAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN)C1=CC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
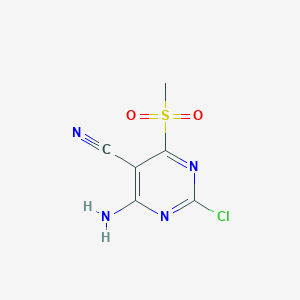
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

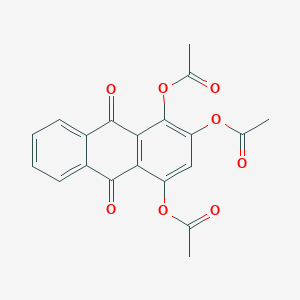
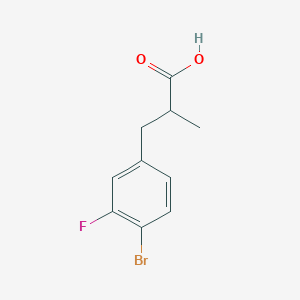
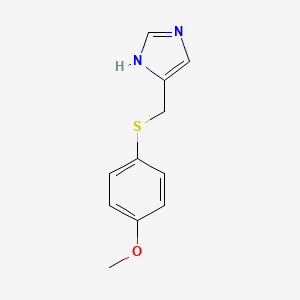
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
